4-amino-3-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
4-amino-3-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole-based heterocyclic compound characterized by a 2-fluorophenyl substituent at position 3 and an N-[(2-methoxyphenyl)methyl] carboxamide group at position 3. This compound belongs to a class of thiazole derivatives widely explored for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
4-amino-3-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S2/c1-24-14-9-5-2-6-11(14)10-21-17(23)15-16(20)22(18(25)26-15)13-8-4-3-7-12(13)19/h2-9H,10,20H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGWPJYZNIMXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Amino group : Contributes to its basicity and potential interactions with biological targets.
- Fluorophenyl and methoxyphenyl substituents : These groups may influence the compound's lipophilicity and binding affinity.
Antimicrobial Activity
Research indicates that compounds containing a thiazole moiety often exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains:
| Microorganism | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate to significant | 32.6 |
| Escherichia coli | Moderate | 62.5 |
| Candida albicans | Moderate | 47.5 |
In a study comparing similar thiazole derivatives, compounds with halogen substitutions showed enhanced antibacterial activity against Gram-positive bacteria, suggesting that the fluorine atom in this compound may contribute positively to its antimicrobial efficacy .
Antiviral Activity
Thiazole derivatives have also been explored for their antiviral properties. The compound's structural similarity to known antiviral agents suggests potential activity against viruses such as Human Cytomegalovirus (HCMV) and others. Preliminary studies indicate that modifications in the thiazole structure can lead to varying degrees of antiviral effectiveness .
The biological activity of thiazole derivatives is often attributed to their ability to interact with specific enzymes or receptors within microbial cells. For example, the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism has been noted as common mechanisms through which these compounds exert their effects .
Case Studies
-
Study on Antibacterial Efficacy :
A series of experiments were conducted to evaluate the antibacterial properties of various thiazole derivatives, including our compound. The results demonstrated that modifications at the phenyl groups significantly influenced the Minimum Inhibitory Concentration (MIC) values against tested strains, with some derivatives showing superior activity compared to standard antibiotics like streptomycin . -
Antifungal Activity Assessment :
In another study focusing on antifungal properties, derivatives similar to our compound were tested against Candida species. The findings indicated that certain substitutions improved antifungal activity, with MIC values comparable to established antifungals like fluconazole .
Comparison with Similar Compounds
Thiazole-5-carboxamide Derivatives
- Compound 1c (4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide): Structural Differences: Lacks the N-[(2-methoxyphenyl)methyl] group present in the target compound. Physical Properties: Melting point = 237–238°C; ¹H-NMR (DMSO) δ: 7.65–7.40 (m, 4H, aromatic), 7.11 (s, 2H, NH₂) . Implications: The absence of the methoxybenzyl group may reduce lipophilicity and alter binding kinetics.
- Compound 1e (4-amino-3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide): Structural Differences: Fluorine at the para position of the phenyl ring vs. ortho in the target compound. Physical Properties: Melting point = 270–272°C . Implications: Para-substitution may enhance steric hindrance or alter electronic effects compared to ortho-substitution.
Dichlorophenyl and Methyl-Substituted Analogues
- 4-amino-N-(2,6-dichlorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide: Structural Differences: Dichlorophenyl and methyl substituents vs. 2-fluorophenyl and methoxybenzyl in the target compound.
Bioactivity and Structure-Activity Relationships (SAR)
- Anticancer Activity :
- Antimicrobial Activity: Nitrothiophene carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) exhibit narrow-spectrum antibacterial activity, highlighting the role of electron-withdrawing groups (e.g., NO₂, CF₃) in enhancing potency . The target compound’s fluorine and methoxy groups may similarly modulate target binding.
Key Findings and Implications
Para-substituted fluorophenyl analogues (e.g., 1e) exhibit higher melting points, suggesting stronger crystal lattice interactions .
Bioactivity Clustering :
- Compounds with similar substituents (e.g., fluorophenyl, methoxybenzyl) cluster in bioactivity profiles, indicating shared modes of action .
Synthetic Challenges :
- The methoxybenzyl group in the target compound may require specialized coupling reagents (e.g., HATU) for efficient synthesis, as seen in nitrothiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
